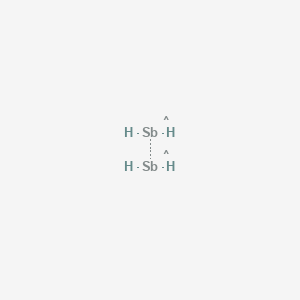

Distibane

Description

Properties

CAS No. |

14939-42-5 |

|---|---|

Molecular Formula |

H4Sb2 |

Molecular Weight |

247.55 g/mol |

InChI |

InChI=1S/2Sb.4H |

InChI Key |

FMBZMVISYSZRSF-UHFFFAOYSA-N |

Canonical SMILES |

[SbH2].[SbH2] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Distibane and Its Derivatives

Direct Synthetic Routes to Distibane

Direct synthesis of the parent this compound (Sb₂H₆) is challenging due to its thermal instability. However, some fundamental approaches involve reactions of antimony with hydrogen or reduction of antimony halides.

High-Temperature Reactions of Antimony and Hydrogen

One method for synthesizing this compound involves the reaction of antimony with hydrogen gas at high temperatures. ontosight.ai This approach typically yields only small quantities of this compound due to the compound's tendency to decompose back into its constituent elements, antimony and hydrogen, at elevated temperatures. wikipedia.org The decomposition of stibine (B1205547) (SbH₃), a related antimony hydride, is known to be autocatalytic and can be explosive, highlighting the challenges associated with handling and synthesizing simple antimony hydrides at higher temperatures. wikipedia.org

Reduction of Antimony Trihalides

A more common route for the synthesis of this compound and, more frequently, organodistibanes involves the reduction of antimony trihalides (SbX₃) or organoantimony halides (R₂SbX). Antimony trichloride (B1173362) (SbCl₃) is a common starting material. wikipedia.orgnih.gov Reduction of antimony trihalides can be achieved using various reducing agents. Lithium aluminum hydride (LiAlH₄) is a frequently employed reducing agent for the synthesis of antimony hydrides. ontosight.aiuni-bremen.de For instance, the reaction of (C₆H₅)₂SbCl with LiAlH₄ at low temperatures has been shown to yield the secondary phenylstibane ((C₆H₅)₂SbH) in high purity. uni-bremen.de While this specific example focuses on a secondary stibane, similar reduction strategies are applicable to the formation of Sb-Sb bonds, leading to this compound derivatives. Attempts to synthesize secondary alkylstibanes like tBu₂SbH by reacting tBu₂SbCl with LiAlH₄ at low temperatures have resulted in the isolation of the this compound tBu₂Sb-SbtBu₂ as the primary crystalline product. uni-bremen.de

Precursor Chemistry in Organothis compound Synthesis

The synthesis of organodistibanes, which are more stable than the parent this compound due to the presence of organic substituents, often utilizes specific precursor molecules and controlled reaction pathways.

One-Electron Reduction Pathways

One-electron reduction pathways have been explored for the synthesis of distibanes. This approach typically involves the reduction of organoantimony(III) precursors, often halides, using suitable reducing agents. For example, the one-electron reduction of (Tip)₂SbCl (where Tip = 2,4,6-triisopropylphenyl) using KC₈ has been utilized for the synthesis of the this compound (Tip)₄Sb₂. researchgate.net This method highlights the role of one-electron transfer in facilitating the formation of the Sb-Sb bond. In another instance, the oxidation of a peri-substituted naphthalene (B1677914) complex (Trip₂Sb)₂Naph (where Trip = 2,4,6-i-Pr₃C₆H₂) with [Fc][BArF] (Fc = ferrocene, BArF = B(C₆F₅)₄) yielded a stibane-coordinated stibenium cation, which upon subsequent reduction with KC₈ afforded the this compound (TripSb)₂Naph. rsc.orgrsc.org This demonstrates a sequence involving oxidation followed by one-electron reduction to form the this compound.

Dehydrocoupling Strategies for this compound Formation

Dehydrocoupling reactions, which involve the removal of hydrogen molecules from stibine precursors, represent another strategy for the formation of Sb-Sb bonds in distibanes. This approach often requires catalytic systems to facilitate the cleavage of Sb-H bonds and the formation of H-H bonds. Stibine dehydrocoupling can occur under certain conditions, sometimes even as an unanticipated side reaction during the synthesis of other antimony compounds. rsc.orgsemanticscholar.org For instance, during the synthesis of antimony-ligated dysprosium single-molecule magnets, stibine dehydrocoupling was observed, leading to the formation of 1,2-distibane Sb₂H₂Mes₂ (Mes = mesityl). rsc.orgsemanticscholar.org Careful control of reaction time and temperature is crucial to either promote or suppress dehydrocoupling, depending on the desired product. rsc.orgsemanticscholar.org While the search results mention dehydrocoupling of phosphine-borane adducts catalyzed by iron and ruthenium complexes, this illustrates the general concept of catalytic dehydrocoupling which can be applied to pnictogen hydrides like stibanes. nih.gov

Ligand-Controlled Synthesis of Stabilized Distibanes and Distibenes

The inherent reactivity and instability of this compound and many simple organodistibanes necessitate the use of bulky or chelating ligands to provide kinetic and thermodynamic stabilization. Ligand design plays a crucial role in controlling the structure, reactivity, and even the bond order between the antimony atoms, allowing for the synthesis of stabilized distibanes (featuring Sb-Sb single bonds) and distibenes (featuring Sb=Sb double bonds).

Bulky organic groups, such as 2,4,6-triisopropylphenyl (Tip) or mesityl (Mes), are commonly used to kinetically stabilize organoantimony compounds, including this compound derivatives. researchgate.netrsc.orgsemanticscholar.org These ligands can prevent unwanted side reactions like decomposition or further aggregation.

Chelating ligands, particularly di(amido) ligand frameworks, have been successfully employed in the synthesis of stabilized distibanes and distibenes. wgtn.ac.nzresearchgate.net For example, a series of distibanes supported by the (NONR)-framework (NONR = [O(SiMe₂NR)₂]²⁻) have been prepared by the reaction of antimony(III) chloride species Sb(NONR)Cl with magnesium(I) reducing agents. wgtn.ac.nzresearchgate.net The nature of the R group on the ligand influences the resulting Sb-Sb bond length; for instance, the derivative with R = 2,6-Me₂C₆H₃ (Ar') showed an elongated Sb-Sb bond compared to those with tBu or Ph groups. wgtn.ac.nz

Furthermore, using bulkier R groups on the (NONR)-ligand, such as 2,6-iPr₂C₆H₃ (Dipp), and reacting Sb(NONR)Cl with magnesium(I) reagents can directly yield distibenes [Sb(μ-NONDipp)Mg(BDIR')]₂ featuring a Sb=Sb double bond. wgtn.ac.nzresearchgate.net Crystallographic analysis of these distibenes has shown a trans-substitution of the Sb=Sb double bond with bridging NONDipp ligands. wgtn.ac.nzresearchgate.net

The use of bis(silylene) ligands has also enabled the isolation and characterization of antimony(I) cations, which can be considered as precursors or related species in the context of low oxidation state antimony chemistry relevant to distibene synthesis. nih.gov These examples highlight how careful ligand design and selection of reducing agents can lead to the isolation of novel and stabilized this compound and distibene species with tailored properties.

Here is a summary of some synthetic methods:

| Synthetic Method | Precursor(s) | Reducing Agent/Conditions | Product(s) | Notes |

| High-Temperature Reaction | Antimony, Hydrogen | High Temperature | This compound (Sb₂H₆) | Low yield, decomposition is significant. ontosight.aiwikipedia.org |

| Reduction of Antimony Trihalides | SbX₃, R₂SbX | LiAlH₄ | Sb₂H₆, R₂Sb-SbR₂, R₂SbH | Common route for hydrides and organodistibanes. ontosight.aiuni-bremen.de |

| One-Electron Reduction | (Tip)₂SbCl | KC₈ | (Tip)₄Sb₂ | Utilizes one-electron transfer. researchgate.net |

| One-Electron Reduction (Oxidation-Red) | (Trip₂Sb)₂Naph | [Fc][BArF] (oxidation), then KC₈ (reduction) | (TripSb)₂Naph | Sequential oxidation and reduction. rsc.orgrsc.org |

| Dehydrocoupling | Stibine precursors (R₂SbH) | Catalytic system (e.g., rare-earth complexes) | R₂Sb-SbR₂ | Can be a side reaction or targeted synthesis. rsc.orgsemanticscholar.org |

| Ligand-Controlled Reduction | Sb(NONR)Cl | Magnesium(I) reagents ([Mg(BDIR')]₂) | [Sb(NONR)]₂ (this compound), [Sb(NONR)Mg(BDIR')]₂ (Distibene) | Ligand influences bond order (single vs. double) and stability. wgtn.ac.nzresearchgate.net |

Sterically Demanding Ligand Design for Kinetic Stabilization

The kinetic stabilization of this compound derivatives is frequently achieved through the use of bulky ligands that encapsulate the reactive Sb-Sb core, preventing unwanted side reactions such as oxidation or oligomerization. This approach has been particularly successful in isolating distibenes (compounds with an Sb=Sb double bond) and distibanes with elongated Sb-Sb single bonds, which can exhibit radical character. wgtn.ac.nzresearchgate.net

One strategy involves the use of di(amido)siloxane frameworks as supporting ligands. For instance, the reaction of antimony(III) chloride species Sb(NONR)Cl (where NONR represents a di(amido)siloxane ligand with varying R groups) with magnesium(I) reducing agents has yielded distibanes [Sb(NONR)]₂ featuring Sb-Sb single bonds. wgtn.ac.nzresearchgate.net The nature of the R group on the ligand plays a crucial role in the stability and properties of the resulting this compound. Bulky R groups can lead to elongated Sb-Sb bond distances, suggesting weaker interactions and even radical character in solution for certain derivatives. wgtn.ac.nzresearchgate.net

Another example of utilizing bulky ligands for kinetic stabilization is the synthesis of peri-substituted naphthalene complexes containing this compound units. These complexes, such as (Trip₂Sb)₂Naph (Trip = 2,4,6-triisopropylphenyl, Naph = naphthalene), have been synthesized by the reaction of Trip₂SbCl with Li₂Naph. rsc.orgrsc.org The bulky Trip groups provide steric protection to the antimony centers.

Data on Sb-Sb bond lengths in distibanes stabilized by sterically demanding ligands:

| Compound | Ligand System | Sb-Sb Bond Length (Å) | Reference |

| [Sb(NONtBu)]₂ | NONtBu | Typical Sb-Sb single bond | wgtn.ac.nzresearchgate.net |

| [Sb(NONPh)]₂ | NONPh | Typical Sb-Sb single bond | wgtn.ac.nzresearchgate.net |

| [Sb(NONAr')]₂ (Ar' = 2,6-Me₂C₆H₃) | NONAr' | Elongated | wgtn.ac.nzresearchgate.net |

| (Trip₂Sb)₂Naph (Trip = 2,4,6-i-Pr₃C₆H₂) | peri-substituted Naph | 2.820 (in 4) | rsc.orgrsc.org |

These examples highlight how the judicious design of sterically demanding ligands is essential for the isolation and study of reactive this compound species and their unique bonding characteristics.

Synthesis of Tetra-Cationic this compound Species

The synthesis of highly charged cationic species of heavy pnictogens, including antimony, represents a significant challenge due to Coulombic repulsion and the tendency for reduction. However, recent research has successfully demonstrated the preparation of tetra-cationic this compound species, often stabilized by appropriate ligand frameworks.

Research findings on tetra-cationic this compound species indicate unusually long Sb-Sb bond distances compared to neutral distibanes. chemrxiv.org This elongation is attributed to the significant positive charge distributed across the molecule, leading to increased Coulombic repulsion between the antimony centers. These highly charged species can also exhibit interesting reactivity, including the ability to dissociate into monomeric stibinyl radical dications. chemrxiv.org

The synthesis of such tetra-cationic species expands the understanding of bonding and electronic structures in heavy pnictogen compounds under extreme charge states.

Structural Elucidation and Advanced Spectroscopic Characterization of Distibane Compounds

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) stands as a cornerstone technique for precisely determining the three-dimensional arrangement of atoms within a crystalline solid anton-paar.comcarleton.edu. For distibanes, SC-XRD offers invaluable insights into the fundamental antimony-antimony bond and the structural consequences of various substituents and coordination events.

SC-XRD allows for the direct and accurate measurement of the distance separating the two antimony nuclei in a distibane molecule, providing the Sb–Sb bond length anton-paar.comresearchgate.net. This metric is a critical indicator of the nature and strength of the bond. Research on different this compound derivatives has revealed a range of Sb–Sb bond lengths, which are influenced by the steric bulk and electronic properties of the attached groups. For instance, the Sb–Sb bond length in the this compound (TripSb)₂Naph (where Trip = 2,4,6-i-Pr₃C₆H₂) was determined by SC-XRD to be 2.7991(6) Å, a value consistent with typical Sb(II)–Sb(II) single bonds rsc.org. In contrast, studies on bis(amidodimethyl)disiloxane antimony chlorides derivatives, [Sb(NONR)]₂, demonstrated that while derivatives with less bulky substituents like tBu or Ph exhibit typical Sb-Sb single bonds, the derivative with the bulkier 2,6-Me₂C₆H₃ (Ar') group shows a significantly elongated Sb-Sb bond compared to other reported distibanes wgtn.ac.nz.

The local geometry around each antimony atom in a this compound is typically described as trigonal pyramidal, with the antimony atom bonded to the other antimony and two substituents. SC-XRD provides precise bond angles, such as C–Sb–C and C–Sb–Sb angles, which quantify deviations from idealized geometries caused by steric hindrance or electronic effects anton-paar.comrsc.org. For example, in the peri-substituted bisstibanaphthalene (Trip₂Sb)₂Naph, the antimony centers exhibit trigonal-pyramidal coordination, with the sum of bond angles (306.02°) suggesting a notable p-orbital contribution to the bonding electrons rsc.org.

Data on Sb–Sb bond lengths determined by SC-XRD:

| Compound | Sb–Sb Bond Length (Å) | Reference |

| (TripSb)₂Naph | 2.7991(6) | rsc.org |

| [(Trip₂Sb)(TripSb)Naph]⁺ (cation) | 2.7980(4) | rsc.org |

| [Sb(NONR)]₂ (R = 2,6-Me₂C₆H₃) | Elongated | wgtn.ac.nz |

Furthermore, distibanes can engage in coordination interactions with Lewis acidic or basic species, which can significantly alter their structural features rsc.orgresearchgate.net. Acting as ligands, distibanes can coordinate to metal centers. SC-XRD analysis of these coordinated distibanes provides crucial information about the coordination geometry and the resulting effects on the Sb–Sb bond length and the electron distribution within the coordinated species rsc.orgicm.edu.pl. Studies on metal-coordinated distibene dications, for instance, have utilized SC-XRD to determine their solid-state structures, contributing to the understanding of their electronic structure and reactivity rsc.orgresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for probing the structure, dynamics, and interactions of molecules in solution man.ac.ukilpi.commdpi.com. For distibanes, multinuclear and variable temperature NMR experiments provide valuable insights into their solution-state behavior, including molecular symmetry, conformational flexibility, and interactions with other chemical species.

Multinuclear NMR, encompassing techniques such as ¹H and ¹³C NMR, is routinely employed to verify the identity and assess the purity of this compound compounds in solution rsc.orgacs.orgrsc.org. The chemical shifts and coupling patterns observed for the protons and carbons within the substituents provide detailed information about their electronic environments and connectivity ilpi.com. For distibanes containing phosphorus-based substituents or coordinated phosphorus ligands, ³¹P NMR spectroscopy is particularly informative man.ac.ukmdpi.com. Changes in the ³¹P NMR signals upon the formation of a this compound or during its reactions can indicate coordination events or modifications in bonding.

While the direct observation of the less sensitive quadrupolar ¹²¹Sb (I=5/2, 57.2% natural abundance) and ¹²³Sb (I=7/2, 42.8% natural abundance) nuclei by NMR can be challenging due to signal broadening, valuable information about the antimony centers can often be indirectly obtained from the observed signals of the directly bonded nuclei through scalar coupling ilpi.com.

Multinuclear NMR studies have been widely applied to characterize substituted distibanes and their reactions. For example, multinuclear NMR was utilized in the characterization of bisadducts formed from the reaction of distibanes of the type Sb₂R₄ with trialkylalanes and -gallanes acs.org.

VT NMR spectroscopy is a powerful technique for investigating dynamic processes occurring within molecules in solution, such as conformational interconversions or ligand exchange phenomena ox.ac.ukoxinst.comnih.gov. In the context of distibanes, VT NMR can be employed to study restricted rotation around the Sb–Sb bond or around the bonds connecting the antimony atoms to their substituents.

By analyzing the changes in the NMR spectra as a function of temperature, particularly the coalescence of signals, the activation barriers for these dynamic processes can be determined ox.ac.ukoxinst.com. For instance, VT ¹H NMR studies on peri-substituted bispnictanaphthalenes, which include a this compound derivative, revealed coalescence points at different temperatures, indicative of hindered rotation of the bulky substituents rsc.org. The calculated rotational barriers (ΔG≠) derived from these studies provide quantitative thermodynamic information about the energy required for these dynamic processes rsc.org.

Data from VT ¹H NMR studies on a related bispnictanaphthalene compound illustrating hindered rotation:

| Dynamic Process (Rotation of Trip Groups) | Coalescence Temperature (°C) | ΔG≠ (kcal mol⁻¹) | Reference |

| First coalescence | 50 | 15.6 | rsc.org |

| Second coalescence | 70 | 15.9 | rsc.org |

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a specialized technique used to detect and characterize species that possess unpaired electrons, such as free radicals rsc.orgresearchgate.netuni-saarland.de. While neutral, saturated distibanes with the general formula R₂Sb–SbR₂ are typically diamagnetic (lacking unpaired electrons), radical species involving antimony, including those that may exist in equilibrium with distibanes or are formed through the homolytic cleavage of the Sb–Sb bond, can be effectively studied using EPR.

EPR spectroscopy provides valuable information regarding the presence, identification, and electronic structure of paramagnetic species rsc.orgresearchgate.net. For antimony-centered radicals, the EPR spectrum can exhibit characteristic hyperfine coupling patterns arising from interactions with the magnetic nuclei of the ¹²¹Sb and ¹²³Sb isotopes. These coupling patterns provide insights into the distribution of the unpaired electron density on the antimony atom rsc.org.

Studies have indicated that dimeric this compound species can exist in dynamic equilibrium with their monomeric radical counterparts, and these radical species have been successfully characterized using EPR techniques iiserpune.ac.in. EPR spectroscopy has been applied to investigate various antimony-centered radicals. While room-temperature EPR spectra of some antimony radicals may appear broad, obtaining well-resolved spectra often necessitates low-temperature measurements due to the faster electron spin relaxation times characteristic of heavier elements like antimony rsc.org. The characterization of analogous bismuth-centered radicals, which are structurally and electronically related to antimony radicals, also relies heavily on EPR spectroscopy researchgate.netresearchgate.net.

Detection and Characterization of Antimony-Centered Radical Species

EPR spectroscopy can unequivocally detect and characterize paramagnetic species. bruker.comsyntechinnovation.com In the context of distibanes, this technique is vital for identifying antimony-centered radicals that may be involved in reaction mechanisms or exist as stable intermediates. The presence of unpaired electrons on antimony can lead to characteristic EPR signals. The hyperfine interaction between the unpaired electron and the antimony nucleus (with isotopes like ¹²¹Sb and ¹²³Sb having nuclear spin) provides detailed information about the spin density distribution and the local environment of the radical center. rsc.orglibretexts.org

Research has shown that some this compound derivatives can undergo homolytic cleavage of the Sb-Sb bond, generating antimony-centered radicals. rsc.org For instance, certain this compound complexes have been reported to exhibit spectroscopic properties consistent with radical character in solution. researchgate.net The EPR spectrum of such a radical would typically show a signal whose characteristics (g-value and hyperfine coupling constants) are indicative of an unpaired electron localized or delocalized on an antimony atom. rsc.orglibretexts.org The g-value, a measure of the proportionality between the electron's magnetic moment and its spin angular momentum, can deviate from the free electron value (g ≈ 2.0023) in the presence of spin-orbit coupling, which is significant for heavy elements like antimony. libretexts.orgwiley-vch.de

While specific detailed EPR data for simple this compound radicals (H₂Sb•) might be scarce in readily available literature snippets, studies on related heavy main-group radicals, including antimony-centered ones, demonstrate the applicability and importance of EPR spectroscopy in this field. rsc.org The detection of such radicals often requires specific conditions, such as controlled temperatures or the use of spin traps for transient species. syntechinnovation.comrsc.org

Analysis of Electronic Ground States in Paramagnetic this compound Derivatives

Beyond simple radicals, EPR spectroscopy can also be used to analyze the electronic ground states of paramagnetic this compound derivatives. This includes compounds where the unpaired electron might be delocalized across a larger molecular framework or in complexes where this compound acts as a ligand to a paramagnetic metal center. Analyzing the EPR spectra of these species, particularly at different temperatures and magnetic field strengths, can provide information about the spin state, the degree of electron delocalization, and the nature of the interactions between the unpaired electron and the surrounding nuclei. ethz.chlibretexts.org

For example, studies on related heavy pnictogen compounds have utilized EPR to confirm the radical nature of species and investigate the distribution of the unpaired electron. nih.gov The complexity of the EPR spectrum, including the number and intensity of lines, is determined by the number of equivalent nuclei that the unpaired electron interacts with, as described by the 2NI + 1 rule, where N is the number of equivalent nuclei and I is the nuclear spin. libretexts.org For antimony, with its isotopes ¹²¹Sb (I=5/2) and ¹²³Sb (I=7/2), this can lead to complex hyperfine patterns that are rich in structural information.

Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting and Bond Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule and the nature of its chemical bonds. researchgate.net These techniques are often used for molecular fingerprinting and structural characterization.

For this compound compounds, IR and Raman spectroscopy can be used to identify characteristic vibrational modes associated with the Sb-Sb bond and the bonds between antimony and its substituents. The Sb-Sb stretching vibration is expected to appear in the lower frequency region of the spectrum due to the heavy mass of the antimony atoms. uni-stuttgart.de

Studies on substituted distibanes have utilized IR and Raman spectroscopy to investigate their molecular structure in different phases (solid and liquid) and to understand the effect of substituents on the Sb-Sb bond. uni-stuttgart.de For example, the Raman spectrum of tetramethyl this compound, (CH₃)₂Sb-Sb(CH₃)₂, has been studied to understand its thermochromic behavior, with specific lines in the low-frequency region assigned to intramolecular and intermolecular motions, including the Sb-Sb stretch. uni-stuttgart.de Changes in the vibrational spectra upon phase transition or substitution can provide insights into conformational changes or alterations in bonding. uni-stuttgart.de

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight of a compound and its fragmentation pattern. msu.edusavemyexams.com This technique is essential for confirming the molecular formula and gaining structural information through the analysis of how the molecular ion breaks down into smaller fragments. savemyexams.comwikipedia.org

In the mass spectrum of a this compound compound, the molecular ion peak (M⁺•) corresponds to the intact molecule that has lost one electron. savemyexams.comlibretexts.org The m/z value of this peak gives the molecular weight of the this compound. Due to the natural isotopic abundance of antimony, the molecular ion region in the mass spectrum of distibanes will typically show a characteristic isotopic cluster, which can help in identifying the presence of multiple antimony atoms in the molecule.

Fragmentation of the molecular ion in the mass spectrometer can occur through the cleavage of chemical bonds, yielding fragment ions and neutral species. msu.eduwikipedia.org The pattern of these fragment ions is unique to the structure of the this compound molecule and can provide valuable structural information. For example, cleavage of the Sb-Sb bond would lead to fragments corresponding to the individual stibine (B1205547) units. Fragmentation patterns can also reveal information about the substituents attached to the antimony atoms. libretexts.org

Mass spectrometry, often coupled with chromatographic techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), is a powerful tool for the identification and characterization of this compound compounds, including reaction products and intermediates. researchgate.net

UV-Visible Spectroscopy for Electronic Transitions and Redox State Analysis

UV-Visible (UV-Vis) spectroscopy involves the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. libretexts.orglibretexts.orgupi.edu This technique is useful for studying the electronic structure of distibanes, identifying chromophores, and investigating their redox behavior.

The absorption of UV-Vis light by this compound compounds can be attributed to various electronic transitions, such as σ → σ, n → σ, π → π, and n → π transitions, depending on the nature of the bonding and the presence of lone pairs or π systems. libretexts.orglibretexts.orgupi.edu For compounds containing the Sb-Sb bond, σ → σ* transitions involving the Sb-Sb sigma bond are possible, although these may occur at higher energies (shorter wavelengths). libretexts.org The presence of substituents with π systems or lone pairs can introduce additional absorption bands in the UV-Vis spectrum.

UV-Vis spectroscopy can also be used to monitor changes in the electronic structure of distibanes upon oxidation or reduction, providing insights into their redox properties. libretexts.orgbpchalihacollege.org.in Changes in the absorption spectrum, such as shifts in peak positions or changes in intensity, can indicate a change in the oxidation state of the antimony atoms or alterations in the electronic conjugation.

For example, studies on the redox behavior of this compound derivatives have utilized UV-Vis spectroscopy to characterize different oxidation states and to observe electronic transitions associated with these species. nih.govrsc.org The color of some this compound compounds, and their thermochromic behavior, is directly related to their electronic transitions and can be studied using UV-Vis spectroscopy. researchgate.net

UV-Vis spectra are typically presented as a plot of absorbance versus wavelength, and the position and intensity of the absorption bands (λmax and ε, respectively) provide characteristic information about the electronic structure of the this compound compound. upi.edu

Reactivity Profiles and Mechanistic Investigations of Distibane Chemistry

Redox Chemistry of Distibane and Related Species

The redox chemistry of this compound involves changes in the oxidation states of the antimony atoms, often mediated by single-electron transfer processes. These reactions can lead to the formation of radical species and play a role in the interconversion between different antimony-containing compounds.

Single-Electron Oxidation and Reduction Pathways

Single-electron transfer reactions have been shown to be relevant in the chemistry of this compound derivatives. For instance, the conversion between bisstibane and this compound species can occur via consecutive single-electron oxidation and reduction steps. rsc.orgdntb.gov.uarsc.org In one study, a peri-substituted bisstibanaphthalene derivative underwent oxidation with ferrocenium (B1229745) tetrakis(pentafluorophenyl)borate (B1229283) ([Fc][BArF]) to yield a species containing a stibane-coordinated stibenium cation. rsc.orgrsc.orgresearchgate.net Subsequent reduction of this cation with KC₈ successfully regenerated the this compound derivative. rsc.orgrsc.orgresearchgate.net This demonstrates that single-electron processes can be utilized to interconvert between different oxidation states and bonding arrangements of antimony within these systems. The stabilization of likely-formed radical cations can be achieved through the use of bulky substituents, such as the 2,4,6-triisopropylphenyl (Trip) group. rsc.org

Electrochemical Studies (e.g., Cyclic Voltammetry)

Electrochemical techniques, such as cyclic voltammetry (CV), are valuable tools for investigating the redox behavior of this compound and related compounds. CV studies can provide information about redox potentials, reaction kinetics, and the number of electrons involved in a redox process. nanoscience.com Cyclic voltammetry has been applied to study the redox properties of this compound derivatives and related pnictogen compounds. rsc.orgscispace.comresearchgate.net For instance, CV studies on certain gallium-substituted dipnictenes (including those with antimony) have shown reversible reduction events. scispace.com This indicates that these species can undergo single-electron reduction to form corresponding radical anions. scispace.com Cyclic voltammetry was also used to investigate the redox behavior of peri-substituted naphthalene (B1677914) complexes containing antimony. rsc.orgresearchgate.net

Reactions with Lewis Acids and Bases

This compound, with lone pairs on each antimony atom, can act as a Lewis base, while the antimony atoms can also potentially exhibit Lewis acidic character under certain conditions or with appropriate substituents.

Formation of this compound Adducts

Distibanes can form adducts with Lewis acids by donating the lone pairs on the antimony atoms. Reactions between distibanes of the type Sb₂R₄ (R = alkyl) and trialkylalanes or -gallanes (R'₃M, M = Al, Ga) in a 1:2 stoichiometry have been shown to yield bisadducts of the type [Sb₂R₄][MR'₃]₂. acs.org These bisadducts are formed through the coordination of the Lewis acidic metal center to the Lewis basic antimony atoms. Structurally characterized neutral main group Lewis acid-distibane bisadducts have been reported. acs.org

Here is a table summarizing some reported this compound adducts:

| This compound | Lewis Acid | Stoichiometry (this compound:Lewis Acid) | Adduct Formula |

| Sb₂Me₄ | Al(t-Bu)₃ | 1:2 | [Sb₂Me₄][Al(t-Bu)₃]₂ |

| Sb₂Me₄ | Ga(t-Bu)₃ | 1:2 | [Sb₂Me₄][Ga(t-Bu)₃]₂ |

| Sb₂Et₄ | AlMe₃ | 1:2 | [Sb₂Et₄][AlMe₃]₂ |

| Sb₂Et₄ | AlEt₃ | 1:2 | [Sb₂Et₄][AlEt₃]₂ |

| Sb₂Et₄ | Al(t-Bu)₃ | 1:2 | [Sb₂Et₄][Al(t-Bu)₃]₂ |

| Sb₂Et₄ | GaMe₃ | 1:2 | [Sb₂Et₄][GaMe₃]₂ |

| Sb₂Et₄ | GaEt₃ | 1:2 | [Sb₂Et₄][GaEt₃]₂ |

| Sb₂Et₄ | Ga(t-Bu)₃ | 1:2 | [Sb₂Et₄][Ga(t-Bu)₃]₂ |

These adducts are often unstable in solution and can undergo further reactions to form heterocyclic compounds. acs.org The formation of adducts with transition metal carbonyl fragments has also been observed, where this compound ligands bridge between metal centers. znaturforsch.commolaid.com

Lewis Acidity and Basicity Assessments of this compound Frameworks

The Lewis acidity and basicity of this compound frameworks are influenced by the substituents on the antimony atoms. While distibanes typically act as Lewis bases through the donation of lone pairs wikipedia.orglibretexts.org, the antimony centers can potentially exhibit Lewis acidic character, particularly when substituted with electron-withdrawing groups. The concept of Lewis acidity involves the acceptance of an electron pair into a vacant orbital wikipedia.orglibretexts.orgnumberanalytics.comlibretexts.org, while Lewis basicity involves the donation of an electron pair from a filled orbital wikipedia.orglibretexts.orgnumberanalytics.com. The strength of Lewis acid-base interactions can be influenced by electronic and steric factors. numberanalytics.com Lewis acidity and basicity play a crucial role in the formation of adducts and can influence the reactivity pathways of this compound compounds. libretexts.orglibretexts.orgyoutube.comsavemyexams.com Studies on related antimony compounds, such as those with Lewis acidic Sb(III) centers, demonstrate the potential for antimony to act as an electron pair acceptor, particularly in the presence of suitable ligands or counterions. rsc.org

Reactivity Towards Main Group and Transition Metal Reagents

Distibanes of the type Sb₂R₄ engage in reactions with various main group and transition metal complexes, leading to the formation of adducts and heterocycles, or undergoing oxidative addition.

Reactions with Trialkylalanes and -gallanes and Heterocycle Formation

Distibanes react with trialkylalanes and trialkylgallanes, R'₃M (M = Al, Ga), to form Lewis acid-base adducts. Specifically, reactions between Sb₂R₄ and R'₃M in a 1:2 stoichiometry yield bisadducts of the type [Sb₂R₄][MR'₃]₂. These bisadducts, such as those formed with R = Me, R' = t-Bu, M = Al or Ga, and R = Et, M = Al or Ga with various R' groups, have been characterized by multinuclear NMR studies and elemental analysis. researchgate.netfigshare.comacs.org Some of these bisadducts represent the first structurally characterized neutral main group Lewis acid-distibane bisadducts. researchgate.netfigshare.comacs.org However, these bisadducts are often unstable in solution and tend to form heterocycles of the general type [R₂SbMR'₂]ₓ. researchgate.netfigshare.comacs.orgresearchgate.net For instance, [Me₂SbGa(t-Bu)₂]₃ and [Et₂SbGa(t-Bu)₂]₂ have been isolated and their solid-state structures determined by single-crystal X-ray diffraction. figshare.comacs.org The formation of these heterocycles highlights the dynamic nature of the interactions between distibanes and group 13 reagents.

Interactions with Chalcogen-Containing Reagents

The interaction of distibanes with chalcogen-containing reagents can lead to various products, often involving the insertion of chalcogen atoms into Sb-Sb bonds or the formation of antimony-chalcogen bonds. While direct reactions of this compound (Sb₂H₄) with simple chalcogen reagents are not explicitly detailed in the provided results, studies on related organoantimony compounds offer insights. For instance, reactions of bisdicyclohexylphosphinoethane and subvalent metal sources have yielded compounds containing chalcogen atoms. researchgate.net Research on diorgano(bismuth)chalcogenides and their reactions with diphenyl dichalcogenides (Ph₂E₂, E = S, Se, Te) demonstrates the potential for chalcogen insertion into heavier pnictogen-pnictogen bonds. researchgate.netnih.gov The reactivity of air-stable chalcogenated stibines (Sb-ER) as organometallic chalcogenating reagents in reactions like hydrochalcogenation of alkynes also indicates the propensity for antimony to form bonds with chalcogens. researchgate.net These findings suggest that distibanes would likely react with chalcogen-containing reagents, potentially leading to complex structures involving Sb-E bonds (E = S, Se, Te).

Small Molecule Activation by this compound Systems

This compound systems, particularly those with modified or supported antimony centers, have shown promise in the activation of small molecules, such as elemental phosphorus and in catalytic dehydrocoupling reactions.

Activation of Elemental Phosphorus (P₄)

Activation of white phosphorus (P₄) by main group compounds, including those of heavier elements, is an active area of research. nih.govrsc.org While the direct activation of P₄ by this compound (Sb₂H₄) is not specifically described, related antimony systems have demonstrated this capability. For example, certain distibanes supported by di(amido) chelating ligands have been shown to activate the P₄ tetrahedron, leading to P-P bond cleavage. wgtn.ac.nz In one instance, a this compound with an elongated Sb-Sb bond exhibited weakness that facilitated the activation of P₄. wgtn.ac.nz This suggests that the electronic and structural properties of the this compound system play a crucial role in its ability to activate the robust P₄ molecule. The activation of P₄ by other main group species like silylenes also highlights the potential for low-valent heavy main group elements to engage in such transformations. nih.govrsc.orgchemistryviews.org

Homolytic Cleavage of Antimony–Antimony Bonds

Homolytic cleavage of a chemical bond involves the symmetrical breaking of the bond, with each atom retaining one electron from the shared pair, resulting in the formation of two radicals unacademy.comallen.inpressbooks.pub. This process is typically initiated by energy input such as heat or light and is often associated with non-polar bonds allen.inpressbooks.publibretexts.org. The energy required to break a bond homolytically is known as the bond dissociation energy (BDE) allen.inchemistrysteps.comustc.edu.cn. For the Sb-Sb bond in distibanes, homolytic cleavage leads to the formation of stibanyl radicals (R₂Sb•).

While the chemistry of phosphorus- and arsenic-centered radicals is more explored, the study of Sb-centered radicals is less extensive due to their propensity for dimerization (Sb-Sb bond formation) or disproportionation into elemental antimony and stibanes (R₃Sb) researchgate.net. Despite these challenges, some persistent or stable Sb-centered radicals have been reported researchgate.net. The homolytic cleavage of Sb-Sb bonds in distibanes is a key step in reactions involving the generation of these reactive intermediates.

Mechanism of Sb-Sb Bond Cleavage in Solution

The mechanism of Sb-Sb bond cleavage in solution generally involves the input of energy to overcome the bond dissociation energy of the Sb-Sb bond, leading to the formation of two stibanyl radical fragments. This can be represented as:

R₂Sb-SbR₂ → 2 R₂Sb•

Evidence for the homolytic cleavage of the Sb-Sb bond in solution has been observed in the reactivity of certain this compound compounds. For instance, a tetra-cationic this compound stabilized by a bis(α-iminopyridine) ligand ([L₂Sb₂]⁴⁺) undergoes homolytic cleavage of the Sb-Sb bond in polar solvents, leading to the formation of a persistent L-stabilized dicationic Sb(II) radical monomer ([LSb]²⁺•) ucl.ac.ukacs.orgnih.gov. This radical formation in solution has been confirmed through techniques such as EPR spectroscopy iiserpune.ac.in.

Further evidence for homolytic cleavage comes from the reactions of these this compound species with various reagents. For example, the tetra-cationic this compound [L₂Sb₂]⁴⁺ undergoes exchange reactions with diphenyl chalcogenides (Ph₂Ch₂, Ch = S, Se) in acetonitrile, yielding products consistent with the initial homolytic cleavage of the Sb-Sb bond and subsequent reaction of the stibanyl radical with the chalcogenide ucl.ac.ukacs.orgnih.gov. Reactions with p-benzoquinone and TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) also indicate the involvement of stibanyl radicals generated from Sb-Sb bond homolysis ucl.ac.ukacs.orgnih.gov.

Computational studies have been employed to gain a deeper understanding of the bonding and cleavage processes in distibanes ucl.ac.ukiiserpune.ac.in. These calculations can provide insights into the energy profiles of homolytic cleavage and the stability of the resulting radical species.

Role of Coordinating Solvents in Bond Lability

The lability of the Sb-Sb bond in distibanes can be influenced by the surrounding solvent environment, particularly by coordinating solvents nih.gov. Coordinating solvents can interact with the antimony centers, potentially weakening the Sb-Sb bond and facilitating its homolytic cleavage.

In the case of the tetra-cationic this compound [L₂Sb₂]⁴⁺, dissolution in polar solvents promotes the formation of the monomeric Sb(II) radical species, indicating that the solvent environment plays a role in the equilibrium between the dimeric this compound and its radical fragments ucl.ac.ukacs.orgnih.gov. The polar nature and coordinating ability of the solvent can stabilize the charged radical species formed upon homolytic cleavage, shifting the equilibrium towards the dissociated state.

While general principles suggest that coordinating solvents can affect bond lability by stabilizing transition states or intermediates montana.eduunige.ch, specific detailed research findings quantifying the precise effect of different coordinating solvents on the Sb-Sb bond dissociation energy or the rate of homolytic cleavage in distibanes are less extensively documented in the provided search results. However, the observation of radical formation upon dissolution in polar solvents for specific this compound compounds highlights the significant influence of the solvent environment on the lability of the Sb-Sb bond ucl.ac.ukacs.orgnih.gov.

Further research, potentially involving spectroscopic techniques and computational studies in various solvent systems, would be necessary to fully elucidate the intricate role of coordinating solvents in the homolytic cleavage of Sb-Sb bonds in distibanes.

Coordination Chemistry of Distibane and Antimony Ligands

Distibane as a Ligand in Metal Complexes

This compound can act as a ligand, coordinating to metal centers through its antimony atoms. The nature of this interaction is a key aspect of its coordination chemistry.

Synthesis and Characterization of Metal-Distibane Adducts

The synthesis of metal-distibane adducts often involves reactions between metal precursors and this compound or sources of this compound. Characterization techniques such as NMR spectroscopy and single-crystal X-ray diffraction are crucial for confirming the formation and determining the structure of these complexes. For instance, peri-substituted naphthalene (B1677914) complexes containing antimony have been synthesized and characterized, providing insights into the behavior of antimony moieties in coordination environments. rsc.orgrsc.org

The synthesis of a tetra-cationic this compound stabilized by a bis(α-iminopyridine) ligand involved a dehydrocoupling reaction between the ligand and Sb(OTf)₃ in the presence of a hydride source. ucl.ac.uknih.gov This highlights a synthetic route to access highly charged this compound species coordinated to supporting ligands. Characterization of such compounds in both solid and solution states is typically performed. ucl.ac.uknih.gov

Bonding Analysis in Coordination Compounds

Bonding analysis in metal-distibane coordination compounds utilizes computational methods to understand the nature of the interactions between the metal center and the this compound ligand. Techniques such as electron density analysis and energy decomposition analysis, often combined with natural orbital for chemical valence theory, are employed to elucidate the bonding situation. researchgate.net These analyses can reveal the presence and characteristics of metal-pnictogen bonds, including sigma and pi interactions. researchgate.net For example, studies on related pnictogen compounds have shown that donor-acceptor interactions can play a significant role in the bonding, sometimes resulting in bond distances comparable to or even shorter than typical single bonds. rsc.org

Design and Influence of Supporting Ligands on this compound Stability and Reactivity

Bis(α-iminopyridine) Ligand Systems

Bis(α-iminopyridine) ligands have been successfully employed to stabilize cationic this compound species. ucl.ac.uknih.govresearchgate.net These ligands can coordinate to metal or pnictogen centers, influencing their electronic state and providing steric bulk that can protect reactive moieties like this compound. The use of such ligands has enabled the isolation of unusual and highly charged this compound complexes, demonstrating their effectiveness in stabilizing challenging species. ucl.ac.uknih.gov The redox-active nature of some bis(imine) based ligands can also play a role in the chemical transformations observed. researchgate.net

Di(amido) Chelating Ligands for Low Oxidation State Antimony

Di(amido) chelating ligands, such as those based on a di(amido)siloxane framework (e.g., [(O{SiMe₂N(R)}₂]²⁻, abbreviated as [(NONR)]²⁻), have been utilized to stabilize low oxidation state antimony compounds, including distibanes. wgtn.ac.nzresearchgate.net These sterically demanding ligands can support antimony centers in reduced oxidation states and influence the nature of the Sb-Sb bond in distibanes. Studies have shown that the steric properties of the substituents on the di(amido) ligand can impact the Sb-Sb bond length and the electronic properties of the this compound, potentially leading to species with radical character. wgtn.ac.nzresearchgate.net The use of these ligands has allowed for the synthesis and characterization of distibanes with varying Sb-Sb bond distances, highlighting the ligand's influence on the pnictogen-pnictogen bond. wgtn.ac.nz

Electronic Structure and Bonding in this compound Coordination Compounds

Orbital Interactions and Dative Bonding Character

The bonding in antimony complexes involves various orbital interactions. In antimony(III) compounds, the antimony atom possesses a lone pair of electrons, allowing it to act as a Lewis base. mdpi.com Additionally, heavier pnictogens like antimony can exhibit Lewis acidity through their σ* orbitals, which can be considered isolobal to the vacant p-orbital in boranes. mdpi.comsemanticscholar.org

In transition metal complexes featuring antimony ligands, the bonding can involve donation from the antimony lone pair to the metal (σ-donation) and back-bonding from filled metal d-orbitals to vacant orbitals on antimony (π-back-acceptance). The nature of these interactions can be complex and influenced by the ligand environment and the oxidation state of the antimony and the metal center.

Theoretical studies, such as Natural Bond Orbital (NBO) analysis and Principal Interacting Orbital (PIO) analysis, are employed to understand the nature of bonding in antimony complexes. researchgate.netchemrxiv.org These analyses can reveal the polarization of metal-antimony bonds and identify donor-acceptor interactions. For example, NBO analysis has been used to study the bonding in rhodium-antimony complexes, suggesting a polar Rh-Sb interaction best described by invoking resonance structures, including one where a Rh(I) center is stabilized by donation to an antimony Z-type ligand. acs.org In some palladium complexes with antimony ligands, both donation from the nitrogen atom of the ligand and the antimony center into the σ* antibonding orbital of the metal-chlorine bond have been observed as stabilizing interactions. rsc.org Back-donation from the metal center into the σ*(Sb-Cl) antibonding orbital can lead to elongation of the Sb-Cl bond. rsc.org

In certain complexes, coordinated antimony centers can engage in secondary bonding interactions. tamu.educore.ac.uk The concept of "dative bonding," where one atom provides both electrons for the bond, is relevant in understanding the interactions in some antimony-containing systems, particularly in complexes where antimony acts as a Lewis acid (Z-type ligand) towards a transition metal. acs.orgacs.org The magnitude of the metal → antimony interaction can be modulated by the oxidation state and charge of the antimony atom. acs.org

Influence of Ligands on Antimony Oxidation States

Ligands play a crucial role in stabilizing different oxidation states of antimony and influencing its reactivity. Antimony commonly exists in the +3 and +5 oxidation states, although lower oxidation states, such as +1 and +2, are also observed and can be stabilized by appropriate ligand frameworks. wgtn.ac.nznih.govmdpi.comnih.gov

Electron-withdrawing ligands tend to increase the Lewis acidity of the antimony center. mdpi.commdpi.comsemanticscholar.org Sterically demanding ligands are important for stabilizing low oxidation state main group compounds, including those of antimony. wgtn.ac.nz The use of specific ligand frameworks, such as the di(amido)siloxane ligand, has enabled the synthesis and isolation of distibanes featuring Sb-Sb single bonds and even distibenes with Sb=Sb double bonds, depending on the substituents and reducing agents used. wgtn.ac.nznih.gov

The redox behavior of transition metal stibine (B1205547) complexes can involve two-electron redox chemistry localized at either the metal or the antimony center. tamu.educore.ac.uk Oxidation of a coordinated antimony(III) center can generate a strongly Lewis acidic antimony(V) center within the coordination sphere of the metal. tamu.eduacs.org This change in oxidation state and Lewis acidity at the antimony center can significantly influence the properties and reactivity of the transition metal complex, potentially activating it for electrophilic reactions. tamu.edu The ease with which antimony can be transformed between its different oxidation states makes its complexes interesting for applications like sensors. mdpi.com

Data Table: Selected Sb-Sb Bond Lengths in Distibanes

| Compound Type | Ligand/Substituent R | Sb-Sb Bond Length (Å) | Reference |

| This compound ([Sb(NONR)]₂) | R = tBu, Ph | Typical single bond | wgtn.ac.nznih.gov |

| This compound ([Sb(NONR)]₂) | R = 2,6-Me₂C₆H₃ (Dmp) | Exceptionally long | wgtn.ac.nznih.gov |

| Diarylthis compound | R = 2,4,6-triisopropylphenyl (Tip) | ~2.85 | researchgate.net |

| peri-substituted naphthalene | [(Trip₂Sb)(TripSb)Naph]⁺ cation (3) | 2.7980(4) | rsc.org |

| peri-substituted naphthalene | (TripSb)₂Naph (4) | 2.7991(6) | rsc.org |

| Ga-substituted this compound | {L(Cl)GaSb}₂ | 2.6255(3) | rsc.orgresearchgate.net |

Note: "Typical single bond" indicates the length is within the expected range for an Sb-Sb single bond but a specific value was not provided in the source snippet. "Exceptionally long" indicates the bond is significantly longer than typical Sb-Sb single bonds.

Theoretical and Computational Studies of Distibane Compounds

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating the properties of molecular systems, including distibanes. Various levels of theory are employed to describe the electronic behavior and optimize molecular geometries.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure and optimizing the geometries of molecules, including those containing heavy elements like antimony. DFT calculations have been applied to various distibane derivatives and related antimony-containing compounds to understand their structural and electronic properties.

Studies on tetra-cationic this compound stabilized by a bis(α-iminopyridine) ligand have utilized DFT calculations to gain a comprehensive understanding of experimental findings. iiserpune.ac.inacs.org DFT has also been employed in the analysis of the electronic structures of peri-substituted naphthalene (B1677914) complexes, including those that undergo conversion to this compound derivatives. rsc.org Furthermore, DFT calculations were performed to analyze the structure of a dinuclear titanium complex with a diphosphine ligand, demonstrating the method's applicability to complexes involving pnictogen ligands. mdpi.com

The application of DFT extends to the study of bonding in radical anions of heavy dipnictenes, where it has been used to analyze Ga-Sb bond lengths and compare them to neutral distibene and this compound compounds. semanticscholar.org DFT calculations have also been used to explore the reactivity of distibanes with metal carbonyls, providing insights into the resulting complex structures. researchgate.netacs.org In the context of iron antimonide, sometimes referred to as iron this compound, DFT calculations are relevant for understanding the electronic properties of such materials used in applications like sputtering targets. americanelements.comamericanelements.com

DFT calculations typically involve optimizing the molecular geometry to find the lowest energy structure and then analyzing the resulting electronic structure, which can include properties like frontier molecular orbitals and charge distribution. iiserpune.ac.inmdpi.com

Post-Hartree-Fock Methods for Refined Electronic Descriptions

Post-Hartree-Fock methods are a suite of computational techniques that aim to improve upon the Hartree-Fock method by incorporating electron correlation more accurately. chemeurope.comwikipedia.org While Hartree-Fock treats electron repulsion in an averaged way, post-Hartree-Fock methods account for the instantaneous interactions between electrons, leading to more accurate descriptions of electronic structure, particularly for systems with significant electron correlation effects, excited states, or during bond dissociation processes. chemeurope.comwikipedia.org Common post-Hartree-Fock methods include Configuration Interaction (CI), Coupled Cluster (CC), and Møller-Plesset perturbation theory (MPn). chemeurope.comwikipedia.org

While the provided search results heavily emphasize DFT for studies on this compound and related antimony compounds, the mention of "quantum chemical computations" in general rsc.org and the need for refined electronic descriptions in complex systems suggest that post-Hartree-Fock methods could be valuable, especially for highly accurate calculations or when DFT limitations become apparent. However, specific applications of post-Hartree-Fock methods directly to this compound compounds are not detailed in the provided snippets. These methods generally come with a higher computational cost compared to DFT, which might influence their frequency of use for larger or more complex this compound systems. chemeurope.comwikipedia.orgnih.gov

Analysis of Bonding Situations

Understanding the nature of chemical bonds in this compound compounds is crucial for rationalizing their properties and reactivity. Various computational tools are used to analyze bonding situations based on the electron density distribution and orbital interactions.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework used to analyze the electron density distribution of a molecule to partition it into atomic basins and identify bond paths and bond critical points (BCPs). nih.gov QTAIM provides insights into the nature of interactions, including covalent, ionic, and weak interactions.

QTAIM analysis has been applied to this compound derivatives and related antimony compounds to investigate the characteristics of Sb-Sb bonds and other interactions. Studies on the conversion between bisstibane and this compound derivatives have utilized QTAIM analysis to confirm findings regarding Sb-Sb bonding. rsc.org The Laplacian of the electron density (∇²ρ) at the BCP between Sb atoms is used to indicate the nature of the interaction; negative values correspond to polar covalent interactions. rsc.org QTAIM analysis can also reveal bond polarization, with BCPs located closer to the more electronegative atom in a polarized bond. rsc.org

QTAIM has also been employed to study intramolecular interactions, such as pnictogen bonding, in compounds containing both phosphorus and antimony centers. nih.govmdpi.com The presence of a BCP between interacting atoms in QTAIM analysis is indicative of a bonding interaction. mdpi.com Parameters evaluated at BCPs, such as the bond degree (BD = HBCP/ρBCP) and the ratio |VBCP|/GBCP, are valuable metrics for analyzing bonds between heavier elements, with larger negative BD values suggesting greater covalent character. mdpi.com

Energy Decomposition Analysis (EDA-NOCV)

Energy Decomposition Analysis (EDA), often combined with Natural Orbitals for Chemical Valence (NOCV), is a powerful computational method for dissecting the total interaction energy between molecular fragments into physically meaningful components, such as electrostatic interaction, Pauli repulsion, and orbital interaction. nih.govscm.comrsc.orgresearchgate.netdntb.gov.ua EDA-NOCV provides a quantitative and chemically intuitive description of the nature of chemical bonds and interactions. researchgate.net

EDA-NOCV analysis has been applied to systems involving antimony to understand the bonding situation. It has been used to analyze the interaction energy and visualize the donor-acceptor interactions between fragments in antimony-containing compounds. nih.gov This method allows for the decomposition of the orbital interaction term into contributions from different pairs of natural orbitals for chemical valence, providing insights into the σ, π, or δ components of the chemical bond. scm.com

In studies of peri-substituted acenaphthenes with phosphine (B1218219) and stibine (B1205547) groups, EDA-NOCV was used to probe weak intramolecular bonding interactions (pnictogen bonds) between phosphorus and antimony centers. nih.govmdpi.com The analysis divides the molecule into fragments and computes the total interaction energy, which is then broken down into steric (electrostatic attraction and Pauli repulsion), orbital, and dispersion interaction energies. nih.gov EDA-NOCV helps visualize the flow of electrons between fragments and quantify the energy contribution of these orbital interactions. nih.gov This method is particularly useful for understanding donor-acceptor interactions and the stability of chemical species. rsc.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a method for interpreting the electronic wave function in terms of localized electron pairs (bonds and lone pairs) and delocalization effects. uni-muenchen.de NBO analysis transforms the atomic orbital basis set into natural atomic orbitals (NAOs), natural hybrid orbitals (NHOs), and finally natural bond orbitals (NBOs), which correspond to the Lewis structure picture. uni-muenchen.de It allows for the examination of interactions between filled (donor) NBOs and empty (acceptor) non-Lewis NBOs, providing insights into delocalization and bond polarization. uni-muenchen.de

NBO analysis has been applied to this compound derivatives to understand the nature and polarization of the Sb-Sb bond. Studies have shown that NBO analysis can reveal the polarized nature of the Sb-Sb bond in certain this compound species, indicating a higher electron density and s character on one of the antimony atoms. rsc.org For symmetric Sb-Sb bonds, NBO analysis shows a high p fraction in the interacting orbitals. rsc.org

NBO analysis has also been used in the study of heavy dipnictene radical anions, providing information on the occupation numbers of σ and π bonds and Wiberg bond indices, which reflect the bond order. semanticscholar.org By examining the interactions between donor and acceptor orbitals, NBO analysis helps to quantify the delocalization corrections to the idealized Lewis structure, providing a more complete picture of the bonding situation. uni-muenchen.de

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling is a powerful tool for elucidating the complex reaction mechanisms and pathways involving this compound compounds. By calculating the potential energy surface (PES) of a reaction, researchers can identify stable species (reactants, products, intermediates) and high-energy points (transition states) that connect them. smu.eduyoutube.com This allows for a detailed understanding of how this compound transforms during a chemical reaction. mdpi.comrsc.orgrsc.org

Prediction of Intermediates and Transition States

Identifying transient intermediates and elusive transition states is a key application of computational chemistry in studying this compound reactions. Intermediates are relatively short-lived species that exist in potential energy minima along the reaction pathway, while transition states are saddle points representing the highest energy point on the lowest energy path between two minima. youtube.comchemrxiv.org Computational methods, such as the Nudged Elastic Band (NEB) method and other transition state search algorithms, are employed to locate these critical points on the PES. mit.edusciencedaily.com These studies can predict the structures, energies, and stabilities of intermediates and transition states, offering valuable insights into the reaction mechanism. smu.edumdpi.com For example, computational studies have been used to understand the formation and reactivity of cationic this compound species, which may involve transient intermediates. researchgate.netacs.org

Spectroscopic Parameter Prediction via Computational Methods

Computational methods are widely used to predict spectroscopic parameters of molecules, including this compound and related species. These predicted parameters can aid in the experimental characterization and identification of synthesized compounds, particularly those that are difficult to isolate or are generated transiently during a reaction. nih.govrsc.org

Calculation of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure determination. Computational chemistry can predict NMR parameters such as chemical shifts (δ) and coupling constants (J). libretexts.orgyoutube.comkhanacademy.orgunits.itlibretexts.org These calculations are typically performed using quantum chemical methods that account for the electronic environment around the nucleus. By comparing calculated NMR parameters with experimental spectra, researchers can confirm the identity and structure of this compound compounds and intermediates. rsc.orgrsc.org

Simulation of EPR Spectra for Radical Species

Electron Paramagnetic Resonance (EPR) spectroscopy is used to study species with unpaired electrons, such as radicals. Computational methods can simulate EPR spectra by calculating parameters like g-tensors and hyperfine coupling constants (HFCs). manchester.ac.ukbruker.comfaccts.deethz.ch These calculations provide information about the spin density distribution and the interaction of the unpaired electron with magnetic nuclei. faccts.de For this compound chemistry, which can involve radical intermediates or products, computational EPR simulations can help in their identification and characterization. acs.orgucl.ac.ukuni-due.decdnsciencepub.com Studies on substituted distibanes have utilized EPR spectroscopy and theoretical calculations to investigate species with radical character. researchgate.net

Organoantimony Derivatives and Analogues of Distibane

Substituted Organodistibanes (R₄Sb₂)

Tetraorganodistibanes, with the general formula R₄Sb₂, are derivatives where all four hydrogen atoms of distibane are replaced by organic substituents. These compounds contain an Sb-Sb single bond.

Alkyl- and Aryl-Substituted Distibanes

Alkyl- and aryl-substituted distibanes, such as tetramethylthis compound (Me₂Sb–SbMe₂) and tetraphenylthis compound (Ph₂Sb–SbPh₂), are prominent examples of this class. These compounds contain a single bond between the two antimony atoms, with alkyl or aryl groups attached to each antimony center. The nature of these substituents significantly influences the properties and stability of the this compound. For instance, bulky substituents can provide kinetic stabilization to the Sb-Sb bond. Tetraphenylthis compound has been a subject of comparative studies, including vibrational spectroscopy. acs.org Tetraorganodistibanes can undergo cleavage reactions with halogens and hydrogen halides. dokumen.pub Upon heating above 200 °C, they can disproportionate into tertiary stibines and metallic antimony. dokumen.pub

Silylated Distibanes (e.g., Tetrakis(trimethylsilyl)this compound)

Silylated distibanes involve the substitution of hydrogen atoms with silyl (B83357) groups, such as the trimethylsilyl (B98337) (TMS) group. A notable example is tetrakis(trimethylsilyl)this compound, ((Me₃Si)₂Sb–Sb(SiMe₃)₂). This compound features bulky trimethylsilyl groups attached to the antimony atoms. The synthesis of tetrakis(trimethylsilyl)this compound can be achieved through the reaction of tris(trimethylsilyl)stibane with a suitable reagent, such as lithium bis(trimethylsilyl)stibanide. thieme-connect.de In the solid state, tetrakis(trimethylsilyl)this compound molecules can be arranged in chains. thieme-connect.de Melting or dissolving these compounds in organic solvents can be accompanied by notable color changes. thieme-connect.de

The synthesis of tris(trimethylsilyl)stibane, a precursor to silylated distibanes, can be accomplished by reacting chlorotrimethylsilane (B32843) with trilithium antimonide. thieme-connect.de

Distibenes (Compounds with Sb=Sb Double Bonds)

Distibenes are fascinating analogues of this compound that feature a double bond between the two antimony atoms (Sb=Sb). These compounds are significantly less stable than their single-bonded counterparts and typically require substantial steric protection from bulky substituents for isolation and characterization.

Synthesis and Characterization of Stable Distibenes

The synthesis of stable distibenes has been a significant achievement in main group element chemistry. Early attempts to synthesize compounds with Sb=Sb double bonds were challenging due to their inherent instability. tcichemicals.com The successful isolation and characterization of stable distibenes were realized through the use of very bulky steric protection groups. tcichemicals.comkyoto-u.ac.jpresearchgate.net

One effective strategy involves utilizing groups like the 2,4,6-tris[bis(trimethylsilyl)methyl]phenyl (Tbt) group or the 2,6-bis[bis(trimethylsilyl)methyl]-4-[tris(trimethylsilyl)methyl]phenyl (Bbt) group. kyoto-u.ac.jpresearchgate.net These bulky substituents kinetically stabilize the reactive Sb=Sb double bond, preventing its oligomerization or reaction with small molecules. tcichemicals.comkyoto-u.ac.jp

Stable distibenes have been synthesized by methods such as the deselenation of cyclic compounds containing antimony and selenium. tcichemicals.comlew.ro The formation and characterization of stable distibenes are typically confirmed using spectroscopic techniques such as UV-Vis and Raman spectroscopy, as well as X-ray crystallography. tcichemicals.comkyoto-u.ac.jpresearchgate.net The color of stable distibenes can vary; for example, some have been reported as green crystals. tcichemicals.com

Reactivity of Distibenes in Cycloaddition Reactions

Distibenes, despite their kinetic stabilization, exhibit interesting reactivity, particularly in cycloaddition reactions. The Sb=Sb double bond can participate in reactions with unsaturated molecules.

Studies have shown that distibenes can undergo [2+2] and [4+2] cycloaddition reactions. nih.gov For instance, distibenes have been demonstrated to react with alkynes in [2+2] cycloadditions. nih.gov Additionally, the Sb=Sb bond can participate in [4+2] cycloaddition reactions, such as the reversible addition to 2,3-dimethylbutadiene. nih.gov

The reactivity of distibenes can also be influenced by coordination with other species. For example, metal-coordinated distibene dications have shown reactivity in cycloaddition reactions. nih.govchem960.com Cycloaddition reactions of distibenes with diazomethanes and azides have been explored, leading to the formation of distibiranes and azadistibiranes, respectively. rsc.org

Oligomeric and Polymeric Antimony Chains

Beyond the dimeric distibanes and distibenes, research has also explored the formation of compounds containing longer chains or rings of antimony atoms, including oligomeric and polymeric antimony species.

Organoantimony(I) compounds can exist in various forms depending on the nature of the organic substituents, including polymeric chains, cyclic compounds, dimers, or monomers. lew.ro While well-defined examples of catena-stibanes (antimony chains) are relatively rare, the existence of tri- and tetrastibanes in ring-chain equilibria is established. gwdg.de

The synthesis of such oligomeric and polymeric antimony chains often involves reactions that lead to the formation of Sb-Sb bonds. The properties of these materials can vary, with some polymeric forms being insoluble in common solvents. lew.ro For example, a black shiny solid with elemental analysis corresponding to Me₂Sb(SbMe)₁₁SbMe₂ has been described, although its precise structure was not determined due to insolubility. lew.ro Mass spectrometry of such materials can show signals corresponding to smaller oligomers. lew.ro

Tristibane Anions

While the search results did not provide specific details on "tristibane anions" with a direct citation to the term, related research explores anionic antimony species and catenated pnictogen compounds. The synthesis of trianionic frameworks of the type [E(NR)₃]³⁻ (E = P, As, Sb) has been reported, involving reactions of primary amido alkali metal precursors with Sb(NMe₂)₃. amazon.com These structures can involve alkali metal cations coordinating with the anionic centers. amazon.com

Another study mentions a rare example of a diantimonyl anion, formed via nucleophilic substitution promoted by stiboylidenes, which are intermediates derived from the reaction of a distibene with diazoolefins. researchgate.net This suggests the possibility of generating anionic species containing Sb-Sb bonds or multiple antimony atoms.

Cyclic Stibanes

Cyclic organoantimony(I) compounds, known as cyclo-stibanes, have the general formula (RSb)n, where n represents the number of antimony atoms in the ring. Examples include rings with four (n=4) and five (n=5) antimony atoms, such as cyclo-(EtSb)₄ and cyclo-(EtSb)₅. lew.ro The existence of these cyclic species in solution has been characterized by techniques like ¹H-NMR spectroscopy. lew.ro An equilibrium between the four- and five-membered rings has been observed for ethyl-substituted cyclic stibanes in solution. lew.ro

The first reported cyclic organoantimony(I) compound was (t-BuSb)₄, synthesized in 1965. lew.ro Since then, rings with varying numbers of antimony atoms (n = 3-6) have been synthesized using different organic substituents. lew.rogwdg.de The formation and stability of these cyclic stibanes are influenced by the steric and electronic effects of the organic groups. lew.ro

The connection of two antimony heterocycles through Sb-Sb bonds can also lead to another type of distibanes. dokumen.pub

Comparative Studies with Other Heavy Pnictogen Analogues

The chemistry of this compound and its derivatives is often studied in comparison to analogous compounds of other heavy pnictogen elements (Group 15: P, As, Sb, Bi). The stability of catenated compounds containing single bonds between pnictogen atoms generally decreases as one moves down the group from phosphorus to bismuth. libretexts.orglibretexts.org

Dibismuthanes and Dibismuthenes

Dibismuthanes (R₂Bi-BiR₂) and dibismuthenes (RBi=BiR) are the bismuth analogues of this compound and distibene, respectively. Divalent dibismuthanes with a Bi-Bi single bond and monovalent dibismuthenes containing a Bi-Bi double bond have been synthesized, primarily utilizing sterically demanding or donor-functionalized organic and silyl substituents for stabilization. researchgate.net Sterically demanding ligands containing electropositive group 13 metals (M = Al, Ga, In) have also been employed to stabilize these compounds. researchgate.net

Dibismuthanes and dibismuthenes are often sensitive to air and light, which can make their isolation challenging due to the relatively low Bi-Bi bond energy. researchgate.net Neutral bismuthanyl radicals (R₂Bi•) and dibismuthene radical anions are also known, though their structural characterization has been more recent. researchgate.net

Comparative studies have included metal-coordinated distibene and dibismuthene dications, which are considered isoelectronic analogues of butadiene dications. acs.orgorcid.org

Relationships to Diphosphines and Diarsanes

Diphosphines (R₂P-PR₂) and diarsanes (R₂As-AsR₂) are the phosphorus and arsenic analogues of this compound. Catenation is common for lighter main-group elements like phosphorus but becomes rarer for heavier elements such as antimony and bismuth. researchgate.net

The stability of catenated compounds containing only single bonds decreases down Group 15. libretexts.orglibretexts.org Phosphorus exhibits a strong tendency for catenation, forming various allotropes and catenated compounds. libretexts.orglibretexts.org Arsenic and antimony also form compounds with single bonds like As-As and Sb-Sb, while bismuth tends to form metallic bonds in its elemental state. doubtnut.comdoubtnut.com

In comparative studies, structural differences between diphosphine complexes and this compound complexes have been observed. For instance, diphosphine complexes of a certain type tend to adopt an anti conformation in the solid state, while analogous this compound complexes may adopt a syn structure, influenced by the coordination sites of the metal fragment. gwdg.de

The bond characteristics also differ across the pnictogen group. The atomic bonding in antimony tends to be more covalent, while in bismuth, it leans more towards ionic bonding. arxiv.org This difference in bonding character can influence the properties and reactivity of their respective catenated compounds.

Advanced Research Directions and Emerging Areas

Distibane in Supramolecular Chemistry and Non-Covalent Interactions

Supramolecular chemistry focuses on chemical systems held together by non-covalent interactions, such as hydrogen bonding, metal coordination, van der Waals forces, and π-π interactions. wikipedia.orgwikipedia.org These interactions are crucial for the structure and function of large molecules and play a significant role in areas like drug design and material science. wikipedia.orgwikipedia.org this compound compounds, particularly those with aromatic substituents, are being investigated for their involvement in such non-covalent interactions.

π-Stacking Interactions in Substituted Distibanes

π-stacking interactions involve attractive forces between the electron systems of aromatic rings. wikipedia.org While face-to-face π-stacking can be electrostatically repulsive, staggered or parallel-displaced, and T-shaped interactions are often electrostatically attractive and commonly observed in molecular structures. wikipedia.org

In the context of distibanes, particularly aryl-substituted derivatives, crystallographic studies have revealed the presence of non-covalent intermolecular interactions, including edge-to-face, π···π stacking, and CH₃···π interactions. mdpi.combohrium.com These interactions contribute to the stabilization of these molecules in the solid state and influence their crystallization. mdpi.com The nature and bulk of the substituents on the aromatic rings significantly affect the type and strength of these interactions. mdpi.com For example, studies on aryl-substituted antimony organometallics, including distibanes, have highlighted how different aryl groups (e.g., o-tolyl, 2,6-xylyl, 1-naphthyl, and 9-anthracenyl) influence these non-covalent forces. mdpi.combohrium.com Dispersion interactions, a component of van der Waals forces, are understood to play a significant role in these stacking interactions, even in the presence of dipolar forces. researchgate.net Research comparing naphthyl-substituted dipnictanes, including distibanes, has also investigated London dispersion pnictogen-π interactions. dfg.de

Research into Catalytic Applications of this compound Compounds

Catalysis is fundamental to many chemical processes, enabling reactions to occur at practical rates and often with high selectivity. pnnl.govjyu.fi While transition metals have historically dominated homogeneous catalysis, there is growing interest in utilizing main group compounds, including those of antimony, as catalysts or catalyst components. jyu.fiacs.org

Role in Homogeneous Catalysis

Homogeneous catalysis involves catalysts that are in the same phase as the reactants, typically in solution. wikipedia.org This allows for intimate contact between the catalyst and substrates, often leading to high activity and selectivity. wikipedia.org Research is exploring the potential of this compound compounds in homogeneous catalytic transformations.

Some studies have investigated the catalytic activity of antimony-ligated rare-earth complexes in reactions such as stibine (B1205547) dehydrocoupling. rsc.org These systems can exhibit dual functionality, acting as single-molecule magnets at low temperatures and as catalysts at higher temperatures. rsc.org This highlights the potential for this compound-containing species to participate in catalytic cycles.